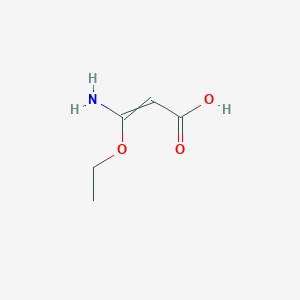![molecular formula C7H10N2O3 B14227811 (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol CAS No. 821806-14-8](/img/structure/B14227811.png)
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol is a chemical compound that features a pyrimidine ring attached to a propane-1,2-diol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol typically involves the reaction of pyrimidine derivatives with propane-1,2-diol under specific conditions. One common method involves the use of a catalyst-free environment to facilitate the reaction between hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of substituted carbamates, including those with pyrimidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalyst-free techniques. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.
Wirkmechanismus
The mechanism of action of (2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with collagen synthesis in fibrotic tissues, thereby reducing fibrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-(Pyridin-2-yl)pyrimidine
- 2-(Pyrrolidin-1-yl)pyrimidine
Uniqueness
(2R)-3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol is unique due to its specific structure, which combines a pyrimidine ring with a propane-1,2-diol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
821806-14-8 |
|---|---|
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
(2R)-3-pyrimidin-2-yloxypropane-1,2-diol |
InChI |
InChI=1S/C7H10N2O3/c10-4-6(11)5-12-7-8-2-1-3-9-7/h1-3,6,10-11H,4-5H2/t6-/m1/s1 |
InChI-Schlüssel |
YRDPGBRDUTZTFI-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CN=C(N=C1)OC[C@@H](CO)O |
Kanonische SMILES |
C1=CN=C(N=C1)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


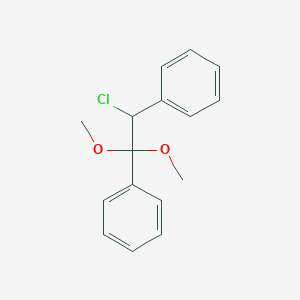
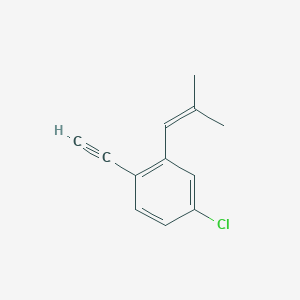
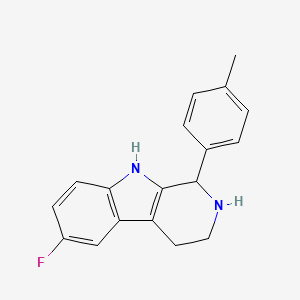
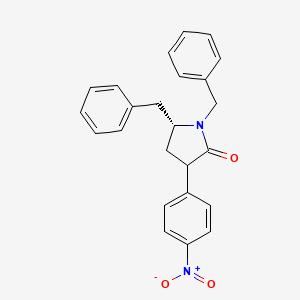
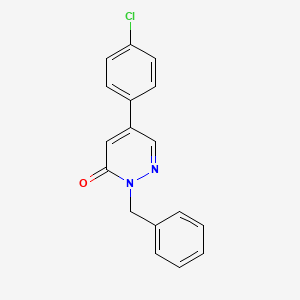
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
![3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione](/img/structure/B14227756.png)
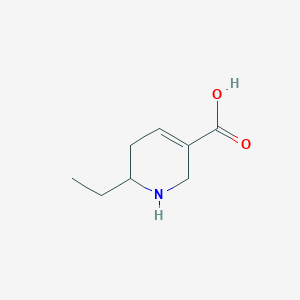
![Silacyclohexan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14227763.png)
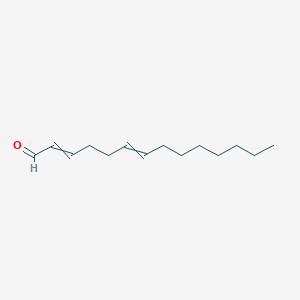
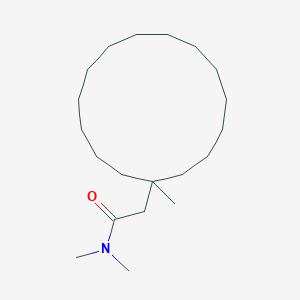
![6-{5-[2-(4-Nitrophenyl)ethenyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14227783.png)
![Silane, [(1,1-dimethyl-2-phenylethyl)dioxy]triethyl-](/img/structure/B14227789.png)
